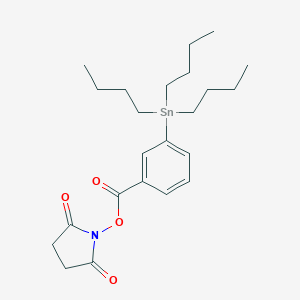

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate

Vue d'ensemble

Description

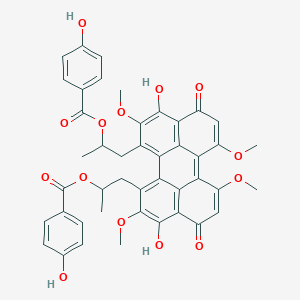

“N-Succinimidyl-3-(tri-n-butylstannyl)benzoate” (also known as ATE) is a compound used in the radiohalogenation of monoclonal antibodies . It is synthesized from its tin precursor and is used in the radioiodination of proteins and peptides .

Synthesis Analysis

The synthesis of ATE involves a procedure that results in the creation of N-succinimidyl 3-iodobenzoate labeled with any iodine isotope . The yields of ATE and SIB are 45.4% and 71.4%, respectively .Chemical Reactions Analysis

ATE is used in the radioiodination of proteins. The F(ab’)2 fragment of monoclonal antibody OC 125 was labeled with 125I using the ATE reagent . ATE is also labeled with 125I .Physical And Chemical Properties Analysis

The molecular weight of ATE is 508.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The rotatable bond count is 13 . The exact mass and monoisotopic mass are 509.158811 g/mol .Applications De Recherche Scientifique

Radioiodination of Antibodies and Proteins : It's a key intermediate for labeling antibodies and proteins with radioisotopes, such as iodine-125, for various diagnostic and therapeutic purposes. This process helps in achieving high radiochemical yields and stability of the labeled compounds in vivo (Garg et al., 1989), (Duan-zhi, 2005), (Garg et al., 1993).

Improved Stability and Specificity : It enhances the in vivo stability of radioiodinated compounds and maintains the specificity of binding to target antigens, which is crucial for targeted radiotherapy and diagnostics (Zalutsky & Narula, 1988).

Reduced Thyroid Uptake : Its utilization in antibody labeling significantly reduces thyroid uptake of radioiodine, indicating lower dehalogenation rates compared to conventional labeling methods (Zalutsky et al., 1987).

Potential in Alpha-Particle Emitting Radiotherapeutics : Its application is also studied in the context of alpha-particle emitting radiotherapeutics, such as astatine-211 labeling, which is important for targeted cancer therapy (Pozzi & Zalutsky, 2005).

Versatility in Radiopharmaceutical Synthesis : It shows versatility in the synthesis of various radiopharmaceuticals, including those labeled with fluorine-18 for positron emission tomography (PET) applications (Kostikov et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUHHMIECGGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150149 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

CAS RN |

112725-22-1 | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112725221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl-3-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)